molecular formula C7H4ClIN2 B1429134 7-Chloro-2-iodoimidazo[1,2-A]pyridine CAS No. 1384265-42-2

7-Chloro-2-iodoimidazo[1,2-A]pyridine

Cat. No.: B1429134
CAS No.: 1384265-42-2
M. Wt: 278.48 g/mol
InChI Key: TZWLMNXFZQXFOM-UHFFFAOYSA-N
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Description

7-Chloro-2-iodoimidazo[1,2-A]pyridine is a heterocyclic aromatic organic compound characterized by the presence of a chlorine atom at the 7th position and an iodine atom at the 2nd position on the imidazo[1,2-A]pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-iodoimidazo[1,2-A]pyridine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route is the cyclization of 2-aminopyridine derivatives with chloro- and iodo-substituted compounds under specific reaction conditions, such as high temperatures and the presence of catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-iodoimidazo[1,2-A]pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be employed to reduce the halogen atoms or other functional groups present in the molecule.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

7-Chloro-2-iodoimidazo[1,2-A]pyridine has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has potential therapeutic applications, including its use in drug discovery and development.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

7-Chloro-2-iodoimidazo[1,2-A]pyridine is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 7-Chloro-8-iodoimidazo[1,2-A]pyridine: This compound differs by the position of the iodine atom.

  • 7-Methylimidazo[1,2-A]pyridine: This compound has a methyl group instead of a halogen atom.

The presence of both chlorine and iodine atoms in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

7-chloro-2-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWLMNXFZQXFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286775
Record name 7-Chloro-2-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-42-2
Record name 7-Chloro-2-iodoimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384265-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-iodoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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